tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate
Description
tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a cyano-substituted pyridine ring, and a methoxy group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-16(2,3)24-15(22)18-7-5-6-13(21)20-12-8-11(9-17)14(23-4)19-10-12/h8,10H,5-7H2,1-4H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLDIKGOWWSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC(=C(N=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyridine Intermediate: The starting material, 5-cyano-6-methoxypyridine, is synthesized through a series of reactions involving nitration, reduction, and methoxylation.
Amidation Reaction: The pyridine intermediate is then reacted with an appropriate amine to form the corresponding amide.
Carbamate Formation: The final step involves the reaction of the amide with tert-butyl chloroformate under basic conditions to yield the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features enable it to interact with various biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in designing molecules with targeted biological activity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate exerts its effects depends on its interaction with molecular targets. The cyano and methoxy groups can participate in hydrogen bonding and electronic interactions with enzymes or receptors, influencing their activity. The carbamate group may also play a role in modulating the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
- tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate stands out due to its specific combination of functional groups
This detailed overview highlights the significance of this compound in scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
